
Bis(adamantan-1-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(adamantan-1-yl)oxamide: is a compound that features two adamantane groups attached to an oxamide core. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The incorporation of adamantane groups into various compounds often enhances their stability, lipophilicity, and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)oxamide typically involves the reaction of adamantane derivatives with oxalyl chloride and amines. One common method includes the reaction of adamantane-1-carboxylic acid with oxalyl chloride to form adamantane-1-carbonyl chloride, which is then reacted with an amine to produce the desired oxamide . The reaction is usually carried out in an inert solvent like methylene chloride under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(adamantan-1-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The oxamide core can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives of adamantane.
Reduction: Amines derived from the oxamide core.
Substitution: Halogenated or nitrated adamantane derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(adamantan-1-yl)oxamide is used as a building block in organic synthesis due to its stability and unique structural properties. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: The adamantane groups enhance the lipophilicity and stability of drug molecules, making them more effective in crossing biological membranes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its rigidity and thermal stability .
Mécanisme D'action
The mechanism of action of bis(adamantan-1-yl)oxamide is largely dependent on its structural features. The adamantane groups provide a rigid and stable framework that can interact with various molecular targets. The oxamide core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The compound can disrupt enzyme activity, inhibit protein-protein interactions, and modulate signaling pathways .
Comparaison Avec Des Composés Similaires
Adamantane: The parent hydrocarbon, known for its stability and use in antiviral drugs.
1,3-Bis(adamantan-1-yl)acetone: A related compound with two adamantane groups attached to an acetone core.
Adamantane-derived Schiff bases: Compounds with adamantane groups attached to Schiff bases, known for their diverse therapeutic applications.
Uniqueness: Bis(adamantan-1-yl)oxamide stands out due to its oxamide core, which provides additional hydrogen bonding capabilities and enhances its potential for biological interactions. The presence of two adamantane groups further increases its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H32N2O2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N,N'-bis(1-adamantyl)oxamide |
InChI |
InChI=1S/C22H32N2O2/c25-19(23-21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H,23,25)(H,24,26) |
Clé InChI |
WZSLZOBFOVJLHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
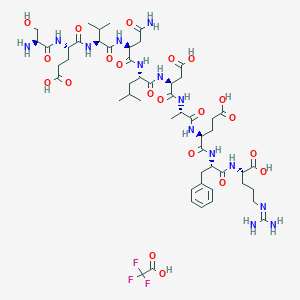
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
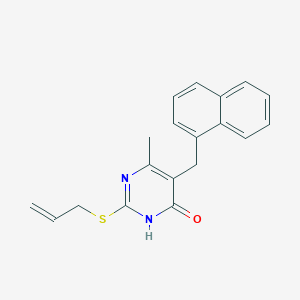
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
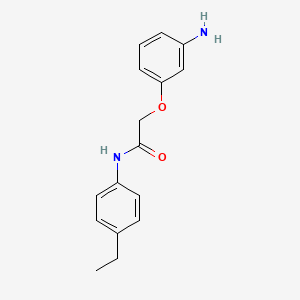
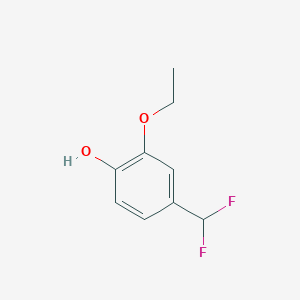

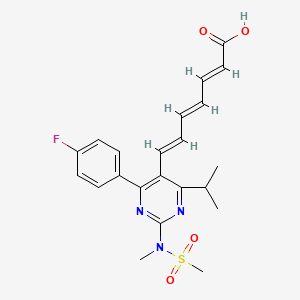
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
